3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one
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Overview
Description
3-(1,3-Benzothiazol-2-yl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one typically involves multi-step organic reactions One common method includes the condensation of 2-aminobenzothiazole with a suitable aldehyde to form the benzothiazole coreThe final step involves the attachment of the piperidinylmethyl group under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to streamline the synthesis process and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the benzothiazole or chromenone rings .
Scientific Research Applications
3-(1,3-Benzothiazol-2-yl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-tubercular, antibacterial, and anticancer activities
Industry: Utilized in the development of new materials with specific properties, such as dyes and sensors.
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one
- 3-(1,3-Benzothiazol-2-yl)-2-phenylchromen-4-one
Uniqueness
3-(1,3-Benzothiazol-2-yl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one is unique due to its specific structural features, such as the presence of the piperidinylmethyl group and the hydroxyl group on the chromenone ring.
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-14-6-4-5-11-25(14)13-17-19(26)10-9-15-12-16(23(27)28-21(15)17)22-24-18-7-2-3-8-20(18)29-22/h2-3,7-10,12,14,26H,4-6,11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUMALRDFQBAAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=C(C=CC3=C2OC(=O)C(=C3)C4=NC5=CC=CC=C5S4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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